molecular formula C18H16ClN5O2 B6424333 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034330-18-0

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Cat. No. B6424333
CAS RN: 2034330-18-0
M. Wt: 369.8 g/mol
InChI Key: JAKYYXUGUWZMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline (5-Cl-2PQX) is a small molecule that has recently been studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for various laboratory experiments.

Scientific Research Applications

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has been studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for various laboratory experiments. It has been used to study the structure and function of proteins, as well as to investigate the effects of various drugs on the human body. Additionally, it has been used to study the effects of genetic mutations on cellular processes.

Mechanism of Action

Target of Action

The primary target of the compound 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects two major biochemical pathways: insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . These pathways work in concert to properly control plasma glucose levels .

Pharmacokinetics

It is noted that in both acute and chronic in vivo rodent models of diabetes, the compound showed efficacy . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The compound’s action results in a significant reduction in glucose levels . This is achieved through the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . These actions contribute to the potential treatment of type 2 diabetes .

Action Environment

It is worth noting that the compound’s efficacy was demonstrated in both in vivo rodent models of diabetes and in a human study

Advantages and Limitations for Lab Experiments

The use of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline in laboratory experiments has several advantages. It is relatively easy to synthesize and cost-effective. Additionally, it has been found to be relatively stable, making it an attractive candidate for long-term experiments. However, there are several limitations to its use, such as its low solubility and potential toxicity.

Future Directions

The potential applications of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline are vast and there are many future directions for research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to identify new synthesis methods and to optimize existing methods. Furthermore, research is needed to investigate the potential toxicity of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline and to identify potential drug interactions. Finally, research is needed to explore the potential applications of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline in other areas, such as agriculture, biotechnology, and nanotechnology.

Synthesis Methods

The synthesis of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline begins with the reaction of piperidine-1-carbonyl chloride with 5-chloropyrimidine-2-yloxyamine to form a Schiff base. This is then reduced with sodium borohydride to form the desired 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline. This synthesis method has been found to be efficient and cost-effective.

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c19-12-8-21-18(22-9-12)26-13-4-3-7-24(11-13)17(25)16-10-20-14-5-1-2-6-15(14)23-16/h1-2,5-6,8-10,13H,3-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKYYXUGUWZMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

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